molecular formula C16H11ClN4O4S B11055347 2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B11055347
M. Wt: 390.8 g/mol
InChI Key: ROZDCYSXPWMSLH-UHFFFAOYSA-N
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Description

2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a chlorinated benzene ring, a pyridine moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 5-(pyridin-3-yl)-1,3,4-oxadiazole can be prepared by cyclization of pyridine-3-carbohydrazide with an appropriate acid chloride.

    Thioester Formation: The oxadiazole derivative is then reacted with a thioester to introduce the sulfanyl group. This step often requires the use of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acylation: The resulting compound is acylated with 2-chloro-5-aminobenzoic acid under conditions that promote amide bond formation, such as the use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the oxadiazole ring can participate in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid may exhibit antimicrobial, anticancer, or anti-inflammatory properties due to its unique structure. Studies could explore its interaction with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating signaling pathways. The presence of the oxadiazole ring suggests potential interactions with nucleic acids or proteins, while the sulfanyl group could form covalent bonds with thiol groups in enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-aminobenzoic acid: Lacks the oxadiazole and sulfanyl groups, making it less versatile in chemical reactions.

    5-(Pyridin-3-yl)-1,3,4-oxadiazole: Does not have the chlorinated benzene ring or the sulfanyl group, limiting its biological activity.

    Thioesters of benzoic acid: Similar in having a sulfanyl group but lack the oxadiazole and pyridine moieties.

Uniqueness

2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its combination of a chlorinated benzene ring, a pyridine moiety, and an oxadiazole ring. This combination provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H11ClN4O4S

Molecular Weight

390.8 g/mol

IUPAC Name

2-chloro-5-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H11ClN4O4S/c17-12-4-3-10(6-11(12)15(23)24)19-13(22)8-26-16-21-20-14(25-16)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,22)(H,23,24)

InChI Key

ROZDCYSXPWMSLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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